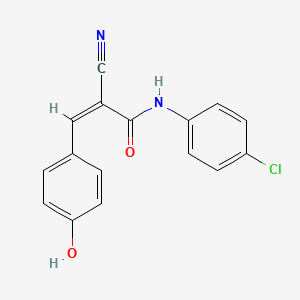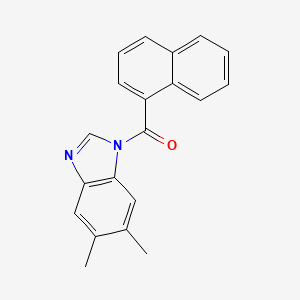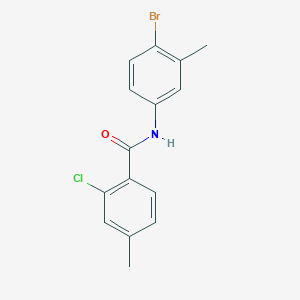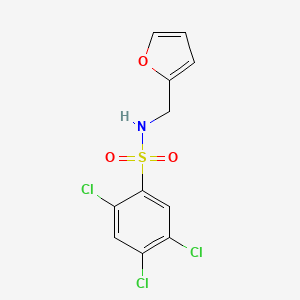
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, also known as TAK-715, is a synthetic compound that belongs to the family of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of a specific enzyme called p38 MAP kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
作用機序
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of p38 MAP kinase, a member of the mitogen-activated protein kinase (MAPK) family. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of p38 MAP kinase activity by N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAP kinase.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for p38 MAP kinase. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide in preclinical and clinical settings.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then treated with acrylonitrile in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide as a white crystalline solid.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 MAP kinase, which is known to play a critical role in the regulation of various cellular processes.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5740766 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)

![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)


![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)